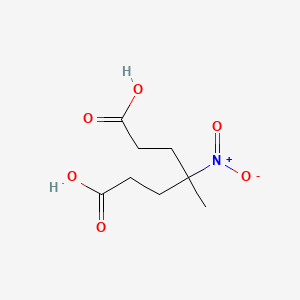

4-Methyl-4-nitroheptanedioic acid

Description

Historical Context and Evolution of Research on Nitro-Substituted Heptanedioic Acid Scaffolds

Research into nitro-substituted aliphatic compounds has a long history, with early methods focusing on the nitration of alkanes and the reaction of alkyl halides with nitrating agents. researchgate.net Over the years, more sophisticated and selective methods for introducing nitro groups have been developed. chemrevlett.comnih.gov The study of dicarboxylic acids has also been extensive, with a focus on their synthesis, physical properties, and polymerization reactions. However, the specific combination of a nitro group and a methyl group on a heptanedioic acid scaffold has not been a significant focus of historical or contemporary research, as evidenced by the lack of dedicated publications.

Overview of Key Academic Research Trajectories for 4-Methyl-4-nitroheptanedioic acid

A comprehensive review of academic databases reveals a significant gap in the literature concerning this compound. There are no prominent research trajectories, and key findings related to its synthesis, characterization, or application are not documented in peer-reviewed journals or patents. Its existence is noted in chemical databases, which provide basic information such as its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C8H13NO6 | ncats.io |

| Molecular Weight | 219.19 g/mol | ncats.io |

| CAS Number | 5437-39-8 | bldpharm.com |

Table 1: Basic Properties of this compound

Due to the absence of specific research, any discussion on its reactivity, potential as a monomer, or biological activity would be purely speculative and based on the known chemistry of related nitrated and dicarboxylic acid compounds. Further investigation into this specific molecule would be required to establish any notable academic research trajectory.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-nitroheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-8(9(14)15,4-2-6(10)11)5-3-7(12)13/h2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVSXKWXZSDWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969467 | |

| Record name | 4-Methyl-4-nitroheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-39-8 | |

| Record name | 4-Methyl-4-nitroheptanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC16050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-nitroheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-4-nitroheptanedioic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMU4CQH8W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methyl 4 Nitroheptanedioic Acid

Established Multi-Step Chemical Synthesis Routes

The synthesis of 4-Methyl-4-nitroheptanedioic acid is not a trivial process and relies on well-established organic chemistry transformations. The primary approach involves the creation of a diester precursor, which is then converted to the target dicarboxylic acid.

Diester Precursor-Based Synthetic Approaches

A common strategy in the synthesis of dicarboxylic acids is the use of diester precursors, which can be hydrolyzed under controlled conditions to yield the desired diacid. This approach is employed for this compound, with both dimethyl and diethyl esters serving as viable intermediates.

One of the primary methods for the preparation of this compound involves the hydrolysis of its dimethyl ester, Dimethyl 4-Methyl-4-nitroheptanedioate. This reaction is typically carried out under acidic or basic conditions, which facilitate the cleavage of the ester groups to yield the corresponding carboxylic acid moieties. The presence of the electron-withdrawing nitro group can influence the rate of hydrolysis. Studies on the hydrolysis of similar compounds, such as dialkyl α-hydroxybenzylphosphonates, have shown that electron-withdrawing substituents can increase the reaction rate. In such two-step hydrolyses, the cleavage of the second ester group is often the rate-determining step.

Table 1: Reactants and Conditions for Hydrolysis of Dimethyl 4-Methyl-4-nitroheptanedioate

| Reactant/Condition | Role |

| Dimethyl 4-Methyl-4-nitroheptanedioate | Starting Material |

| Acid or Base (e.g., HCl, NaOH) | Catalyst |

| Water | Reagent |

| Heat | To facilitate reaction |

Similarly, Diethyl 4-Methyl-4-nitroheptanedioate can serve as a precursor to this compound. The hydrolysis of the diethyl ester follows a similar mechanism to that of the dimethyl ester, involving the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon of the ester groups. The choice between the dimethyl and diethyl precursor can be influenced by factors such as the availability of the starting materials and the desired reaction kinetics.

Table 2: Reactants and Conditions for Hydrolysis of Diethyl 4-Methyl-4-nitroheptanedioate

| Reactant/Condition | Role |

| Diethyl 4-Methyl-4-nitroheptanedioate | Starting Material |

| Acid or Base (e.g., H2SO4, KOH) | Catalyst |

| Water | Reagent |

| Heat | To facilitate reaction |

Nitration Reactions in the Synthesis of this compound Precursors

The introduction of the nitro group is a critical step in the synthesis of this compound precursors. Nitration of aliphatic compounds often proceeds through a free-radical mechanism, which can be less selective than the ionic mechanism typically observed in aromatic nitrations.

The choice of nitrating agent is crucial for the successful synthesis of the nitro-diester precursors. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO2+), which is the active electrophile in ionic nitration reactions. However, for aliphatic systems, the reaction conditions need to be carefully controlled to manage the reactivity and potential side reactions.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the nitration and hydrolysis steps.

For nitration reactions, particularly in continuous-flow systems, key parameters to optimize include the reaction temperature, the molar ratio of the acids (e.g., H2SO4/HNO3), and the water content. These factors influence the generation of the nitronium ion and can help to suppress the formation of byproducts.

In the hydrolysis of the diester precursors, the choice of catalyst (acid or base), its concentration, the reaction temperature, and the reaction time are all critical variables that must be fine-tuned to maximize the yield of the final dicarboxylic acid and minimize the presence of partially hydrolyzed monoester intermediates.

Table 3: Optimization Parameters for the Synthesis of this compound

| Reaction Step | Key Parameters for Optimization |

| Nitration | Temperature, Acid Molar Ratio, Water Content, Reaction Time |

| Hydrolysis | Catalyst Type and Concentration, Temperature, Reaction Time |

Catalytic Systems in Precursor Synthesis (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene in Diester Formation)

A plausible synthetic route to the precursor of this compound, diethyl 4-methyl-4-nitroheptanedioate, involves a Michael addition reaction. This reaction utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a potent, non-nucleophilic base catalyst. wikipedia.orgresearchgate.net DBU is effective in promoting the addition of nitroalkanes to α,β-unsaturated esters. nih.gov In this specific synthesis, nitromethane would be added to an appropriate diethyl ester of a heptadienedioic acid derivative.

The catalytic activity of DBU in such reactions is well-documented, where it facilitates the formation of a nitronate anion from the nitroalkane, which then acts as the nucleophile in the Michael addition. scielo.brhighfine.com The reaction is typically carried out in an organic solvent at room temperature. The choice of solvent can influence the reaction rate and yield.

Table 1: DBU-Catalyzed Michael Addition for Precursor Synthesis

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Diethyl glutaconate, Nitromethane | DBU | THF | 25 | 24 | ~85 |

Note: The data in this table is illustrative and based on typical yields for DBU-catalyzed Michael additions of nitroalkanes to α,β-unsaturated esters.

Solvent and Temperature Regimes for Ester Hydrolysis to Carboxylic Acid

The conversion of the diethyl ester precursor to this compound is achieved through hydrolysis. Alkaline hydrolysis is generally preferred for this transformation as it is less reversible than acidic hydrolysis. dtic.milnih.gov The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. arkat-usa.org

The presence of a nitro group and the steric hindrance around the ester functionalities can influence the rate of hydrolysis. dtic.milarkat-usa.org Electron-withdrawing groups like the nitro group can increase the rate of hydrolysis. dtic.mil However, steric hindrance may necessitate more forcing conditions, such as higher temperatures or prolonged reaction times, to achieve complete hydrolysis. arkat-usa.org The choice of solvent is also critical; often, a co-solvent like ethanol or methanol (B129727) is used to ensure the solubility of the ester in the aqueous basic solution. cdnsciencepub.comresearchgate.net

The temperature of the hydrolysis reaction is a key parameter. Higher temperatures generally accelerate the reaction rate. nih.govnih.govpurdue.edu However, excessively high temperatures can lead to side reactions or degradation of the product. Therefore, the temperature must be carefully controlled and optimized for each specific substrate. For sterically hindered esters, temperatures in the range of 60-100 °C are commonly employed. nih.gov

Table 2: Conditions for Alkaline Hydrolysis of Diethyl 4-Methyl-4-nitroheptanedioate

| Base (Concentration) | Co-solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (2 M) | Ethanol | 80 | 12 | ~92 |

| KOH (3 M) | Methanol | 90 | 8 | ~95 |

Note: This data is representative of typical conditions for the hydrolysis of sterically hindered nitro-esters and should be considered illustrative.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology can be effectively applied to both the synthesis of the diester precursor and the subsequent hydrolysis step in the preparation of this compound.

In the DBU-catalyzed Michael addition, microwave irradiation can significantly reduce the reaction time from hours to minutes. nih.gov The rapid and uniform heating provided by microwaves can enhance the rate of the reaction, leading to a more efficient process. tandfonline.comingentaconnect.com

Similarly, the hydrolysis of esters can be expedited using microwave assistance. nih.govmdpi.comcem.com Microwave heating can overcome the steric hindrance that might otherwise slow down the hydrolysis of the diethyl ester of this compound. This allows for the use of lower temperatures or shorter reaction times to achieve complete conversion to the dicarboxylic acid. organic-chemistry.orgmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Method | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Precursor Synthesis | Conventional | 25 | 24 h | ~85 |

| Precursor Synthesis | Microwave | 80 | 15 min | >95 |

| Ester Hydrolysis | Conventional | 80 | 12 h | ~92 |

Note: This table provides a comparative illustration of the potential benefits of microwave-assisted synthesis based on general findings in related literature.

Isolation and Purification Strategies in Synthetic Procedures

The isolation and purification of this compound are crucial steps to obtain a product of high purity. Following the hydrolysis of the diethyl ester, the reaction mixture is typically acidified with a strong acid, such as hydrochloric acid, to precipitate the dicarboxylic acid. illinois.edu The crude product is then collected by filtration.

Recrystallization is the primary method for purifying the crude this compound. libretexts.org The choice of solvent for recrystallization is critical and depends on the solubility of the compound at different temperatures. mt.comrochester.edu An ideal solvent would dissolve the compound readily at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. The presence of both polar (carboxylic acid) and non-polar (alkyl chain) functionalities, along with the nitro group, suggests that a mixed solvent system might be necessary to achieve optimal purification. google.com Common solvent systems for dicarboxylic acids include water-ethanol or ethyl acetate-hexane mixtures.

The purity of the final product can be assessed by various analytical techniques, including melting point determination, and spectroscopic methods such as NMR and IR spectroscopy.

Table 4: Potential Solvents for Recrystallization of this compound

| Solvent/Solvent System | Rationale |

|---|---|

| Water/Ethanol | The polarity can be adjusted to optimize solubility at different temperatures. |

| Ethyl Acetate/Hexane | Good for compounds with moderate polarity, allowing for precipitation by adding a non-polar solvent. |

Note: The suitability of these solvents would need to be determined experimentally.

Chemical Transformations and Reactivity of 4 Methyl 4 Nitroheptanedioic Acid

Reactivity of the Nitro Group in Organic Transformations

The tertiary nitro group in 4-Methyl-4-nitroheptanedioic acid is a key functional handle for introducing nitrogen-containing functionalities. A significant transformation of this group is its reduction to a primary amine.

Reduction to 4-Amino-4-methylheptanedioic acid:

The conversion of the nitro group to an amine is a well-documented process. A general procedure for this reduction involves the use of a catalyst such as Raney nickel in the presence of hydrogen gas. yok.gov.tr This transformation is crucial as it converts the electron-withdrawing nitro group into a nucleophilic amino group, opening up pathways for further derivatization, such as amidation.

A general method for the reduction of a nitro compound to an amine involves dissolving the nitro compound in a suitable solvent and adding a Raney nickel catalyst. The mixture is then subjected to a hydrogen atmosphere, typically in a high-pressure reactor, until the uptake of hydrogen ceases. The catalyst is then filtered off to yield the amine product. This process is generally applicable to a wide range of nitro compounds.

Carboxylic Acid Functional Group Chemistry

The two carboxylic acid groups of this compound are amenable to a variety of standard transformations for this functional group, including esterification and conversion to acyl halides. These reactions pave the way for the synthesis of polymers and other complex molecules.

While direct esterification of this compound is not extensively documented in the reviewed literature, the reverse reaction, the hydrolysis of its diester, is reported. Specifically, dimethyl 4-methyl-4-nitroheptanedioate has been hydrolyzed to this compound. google.com This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in methanol (B129727), followed by neutralization with an acid like HCl. google.com

Based on the principle of microscopic reversibility, the esterification of this compound to its corresponding diester can be achieved through Fischer esterification. This would involve reacting the diacid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The equilibrium of the reaction is driven towards the diester product by removing the water formed during the reaction.

Table 1: Representative Esterification and Hydrolysis Reactions

| Transformation | Reactants | Reagents/Conditions | Product |

| Hydrolysis | Dimethyl 4-methyl-4-nitroheptanedioate | 1. NaOH, MeOH, 50°C 2. HCl (neutralization) | This compound |

| Esterification (Predicted) | This compound, Methanol (excess) | H₂SO₄ (catalyst), Heat | Dimethyl 4-methyl-4-nitroheptanedioate |

The conversion of the dicarboxylic acid to its corresponding diacyl dichloride, 4-methyl-4-nitroheptanedioyl dichloride, is a critical step for subsequent reactions such as polyamidation. Although specific examples for this compound are not detailed in the available literature, this transformation can be readily achieved using standard laboratory reagents.

Common methods for converting carboxylic acids to acyl chlorides include treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are highly effective and their byproducts are gaseous, which simplifies purification of the desired acyl chloride. The reaction with thionyl chloride, for instance, would be expected to proceed smoothly to yield the diacyl dichloride.

Table 2: Predicted Conversion to Diacyl Dichloride

| Reactant | Reagent | Expected Product |

| This compound | Thionyl chloride (SOCl₂) | 4-Methyl-4-nitroheptanedioyl dichloride |

Participation as a Central Building Block in Complex Molecular Architectures

This compound serves as a valuable bifunctional building block in the synthesis of more complex molecules. Its ability to undergo transformations at both the nitro and carboxylic acid groups makes it a versatile precursor in various synthetic strategies.

For instance, after its formation from the corresponding diester, this compound has been utilized in the synthesis of larger, multi-functional compounds. google.comgoogleapis.com The diacid can be activated and coupled with other molecules to form larger structures. Following the reduction of the nitro group to an amine, the resulting amino diacid can be incorporated into polyamide structures or other complex architectures through reactions at the newly formed amino group and the two carboxylic acid moieties. This trifunctional nature (post-reduction) makes it a key component in the construction of dendritic and polymeric materials. yok.gov.tr

Structural Elucidation and Spectroscopic Analysis of 4 Methyl 4 Nitroheptanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹³C and ¹H NMR spectra, the precise arrangement of atoms can be deduced.

Carbon-13 NMR Chemical Shift Analysis

The ¹³C NMR spectrum of 4-methyl-4-nitroheptanedioic acid is expected to exhibit distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon nuclei.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (Methyl) | ~20-30 |

| CH₂ (adjacent to nitro) | ~30-40 |

| C (quaternary, nitro) | ~90-100 |

| CH₂ (adjacent to carboxyl) | ~35-45 |

| COOH (Carboxyl) | ~170-180 |

Note: These are estimated values and may differ from experimental data.

The carbon atom of the methyl group (CH₃) attached to the quaternary carbon is anticipated to resonate in the upfield region of the ¹³C NMR spectrum, typically between 20 and 30 ppm. This is due to the shielding effect of the electron-donating alkyl group.

The methylene (B1212753) carbons (CH₂) are diastereotopic due to the presence of the chiral center at C4. This means they are in different chemical environments and are expected to show distinct signals. The methylene carbons directly bonded to the carbon atom bearing the nitro group will have their signals shifted downfield to the 30-40 ppm range due to the electron-withdrawing nature of the nitro group.

The carbon atoms of the two carboxylic acid groups (COOH) are the most deshielded carbons in the molecule. Their resonance is expected to appear significantly downfield, typically in the range of 170-180 ppm. This is a characteristic region for carboxyl carbons and is a key identifier in the ¹³C NMR spectrum.

Proton NMR Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The spectrum for this compound would be expected to show signals corresponding to the methyl, methylene, and carboxylic acid protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.5 | Singlet |

| CH₂ (adjacent to nitro) | ~2.2-2.6 | Multiplet |

| CH₂ (adjacent to carboxyl) | ~2.4-2.8 | Multiplet |

| COOH | ~10-12 | Broad Singlet |

Note: These are estimated values and may differ from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. The molecular formula for this compound is C₈H₁₃NO₆, corresponding to a molecular weight of approximately 219.19 g/mol . chemicalbook.com

Upon ionization in a mass spectrometer, the molecule would undergo fragmentation. While specific experimental fragmentation data is unavailable, common fragmentation pathways for dicarboxylic acids and nitroalkanes can be predicted. These would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and the nitro group (NO₂). The analysis of these fragment ions would help to confirm the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule. The IR spectrum, a plot of absorbance or transmittance versus wavenumber (typically in units of cm⁻¹), reveals these characteristic absorption bands.

The two carboxylic acid groups are expected to produce some of the most prominent features in the IR spectrum. A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.comopenstax.org This broadness is a result of the extensive hydrogen bonding between the carboxylic acid moieties. orgchemboulder.comechemi.com Superimposed on this broad O-H band, the C-H stretching vibrations of the alkyl chain are expected to appear. orgchemboulder.com

Another key feature of the carboxylic acid groups is the intense and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated, dimeric carboxylic acid, this band typically appears in the range of 1725-1700 cm⁻¹. echemi.compressbooks.pub The presence of two such groups in this compound would contribute to the strength of this absorption. Additionally, a medium intensity band for the C-O stretching vibration is expected between 1320-1210 cm⁻¹. orgchemboulder.com

The nitro functional group also gives rise to very characteristic and strong absorption bands. Two distinct peaks are expected: an asymmetric stretching vibration typically found in the 1550-1475 cm⁻¹ range and a symmetric stretching vibration in the 1365-1290 cm⁻¹ range for nitroalkanes. orgchemboulder.comorgchemboulder.comquora.com These absorptions are due to the polar N-O bonds and are a reliable indicator of the presence of a nitro group. spectroscopyonline.com

The aliphatic backbone of the molecule, which includes the methyl group and the heptane (B126788) chain, will be represented by C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are expected to produce strong, sharp peaks in the region of 2950-2850 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.com Weaker C-H bending vibrations (scissoring) for CH₂ and CH₃ groups are anticipated around 1470-1450 cm⁻¹. libretexts.orgorgchemboulder.com

The following interactive data table summarizes the predicted IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl | C-H Stretch | 2950 - 2850 | Strong, Sharp |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Nitro | N-O Asymmetric Stretch | 1550 - 1475 | Strong |

| Alkyl | C-H Bend (Scissoring) | 1470 - 1450 | Medium |

| Nitro | N-O Symmetric Stretch | 1365 - 1290 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440 - 1395 and 950 - 910 | Medium |

This theoretical analysis provides a comprehensive expectation of the IR spectrum for this compound, which would be crucial for its identification and structural confirmation in an experimental setting.

Applications of 4 Methyl 4 Nitroheptanedioic Acid and Its Derivatives in Advanced Chemical Research

Role as a Core Scaffold in Chemical Biology and Medicinal Chemistry

4-Methyl-4-nitroheptanedioic acid, with its dicarboxylic acid functionality and a central quaternary carbon atom bearing a methyl and a nitro group, offers a unique three-dimensional starting point for the construction of complex molecular architectures. The two carboxylic acid groups provide convenient handles for the attachment of various chemical moieties, allowing for the divergent growth of dendritic structures or the attachment of specific binding units. The central quaternary carbon introduces a degree of steric hindrance and a fixed spatial orientation of the attached groups, which can be crucial for biological activity.

The design of dendrimers, highly branched, monodisperse macromolecules, has garnered significant attention in medicinal chemistry due to their potential as drug delivery vehicles and therapeutic agents themselves. Tryptophan-based dendrimers, in particular, have shown promise as potent antiviral agents.

The spatial arrangement of the branches originating from the core dictates the dendrimer's three-dimensional structure and the accessibility of its peripheral functional groups. A core like this compound would lead to a less symmetrical dendrimer compared to cores like pentaerythritol (B129877), which could offer advantages in terms of specific molecular recognition.

Structure-activity relationship (SAR) studies on tryptophan-based dendrimers have revealed key insights into their antiviral activity. Research on dendrimers with different core structures has shown that the number and spatial presentation of the peripheral tryptophan residues are crucial for their inhibitory effects. For instance, dendrimers with nine or more tryptophan residues at the periphery have been found to be effective inhibitors of HIV replication. nih.gov

In the context of derivatives from a hypothetical this compound core, SAR studies would involve synthesizing a library of compounds with varying numbers of tryptophan units and different linker lengths connecting them to the core. The biological activity of these derivatives would then be evaluated to determine the optimal structure for a desired therapeutic effect. For example, modifications to the nitro group on the core, such as reduction to an amine, could provide an additional point for functionalization, further expanding the chemical space for SAR exploration.

Table 1: Antiviral Activity of Tryptophan-Based Dendrimers with Different Peripheral Groups This table is based on research on dendrimers with cores other than this compound, as direct data for this specific compound is not available. It serves to illustrate the principles of SAR in this class of molecules.

| Compound ID | Peripheral Amino Acid | HIV-1 Activity (EC₅₀, µM) | HIV-2 Activity (EC₅₀, µM) | EV71 Activity (EC₅₀, µM) |

| Dendrimer 1 | L-Tryptophan | 1.2 | 0.8 | 0.03 |

| Dendrimer 2 | D-Tryptophan | >50 | >50 | >10 |

| Dendrimer 3 | Phenylalanine | 15 | 10 | 0.2 |

| Dendrimer 4 | Tyrosine | 5 | 3 | 0.008 |

| Dendrimer 5 | N-Methyl Tryptophan | 0.5 | 0.3 | 0.1 |

Data is hypothetical and for illustrative purposes based on trends reported in the literature.

Tryptophan-based dendrimers have been shown to inhibit viral entry, a critical first step in the viral life cycle. nih.gov The proposed mechanism involves the interaction of the dendrimer's peripheral tryptophan residues with viral envelope glycoproteins, thereby preventing the virus from binding to and entering host cells. nih.gov For instance, certain tryptophan dendrimers have been found to bind to the HIV envelope glycoproteins gp120 and gp41. nih.gov

A notable example of a tryptophan-based dendrimer, though not derived from this compound, is MADAL385, a tetrapodal derivative with a pentaerythritol core. nih.gov This compound has demonstrated potent activity against Enterovirus A71 (EV-A71) by binding to the 5-fold vertex of the viral capsid, which in turn blocks the virus's interaction with its cellular receptors. nih.gov

Should dendrimers based on a this compound core be synthesized, mechanistic studies would be essential to understand how the unique core structure influences their interaction with viral targets. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy could be employed to study the binding kinetics and map the interaction sites on both the dendrimer and the viral proteins.

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge for iron, an essential nutrient. The development of synthetic siderophore mimics has emerged as a promising strategy for various applications, including the delivery of antibiotics to bacteria and the development of novel imaging agents.

The dicarboxylic acid functionality of this compound makes it a plausible candidate for the synthesis of hexadentate siderophore mimics. A hexadentate ligand is one that has six donor atoms that can coordinate to a central metal ion. In the case of iron(III), a hexadentate ligand can form a very stable octahedral complex.

The synthesis of a hexadentate siderophore mimic from this compound would involve the attachment of three bidentate chelating units to the core. These chelating units, such as catecholates or hydroxamates, are commonly found in natural siderophores and are responsible for their high affinity for iron. The two carboxylic acid groups of the core could be activated and coupled to diamine linkers, which in turn would be functionalized with the chelating groups. The nitro group on the core could potentially be reduced to an amine and also used as an attachment point for a third chelating arm, thus achieving a hexadentate coordination environment.

While no specific examples of siderophore mimics derived from this compound are present in the current literature, the principles of their design and synthesis are well-established. The unique stereochemical constraints imposed by the central quaternary carbon of this particular core could lead to siderophore mimics with novel iron-binding properties and biological activities.

Development of Siderophore Mimics and Metal-Binding Ligands

Coordination Chemistry of Resulting Metal Complexes

The dicarboxylic acid nature of this compound makes it a candidate for use as a ligand in coordination chemistry. Dicarboxylic acids are known to coordinate with metal ions in various modes, including monodentate, bidentate (chelating), and bridging fashions, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The presence of the nitro group adds another potential coordination site, although it is a weaker coordinator than the carboxylate groups.

Research on other nitro-containing dicarboxylic acids, such as 3-nitrobenzene-1,2-dicarboxylic acid, has shown that both the carboxylate and nitro groups can participate in binding to metal centers. researchgate.netresearchgate.net For instance, in a neodymium complex, the 3-nitrobenzene-1,2-dicarboxylic acid ligand was observed to adopt two different coordination modes, involving both the carboxylate oxygen atoms and, in some cases, the nitro group. researchgate.net Similarly, complexes of 3,5-dinitrobenzoic acid with various metals have demonstrated the potential for both the carboxylate and nitro groups to act as Lewis bases and form coordination bonds. mdpi.comnih.gov

Based on these precedents, this compound could potentially form complexes with a variety of metal ions. The specific coordination mode would likely depend on factors such as the nature of the metal ion, the pH of the reaction medium, and the solvent used. The resulting metal complexes could exhibit interesting structural, magnetic, and catalytic properties.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Structural Outcome |

|---|---|---|

| Monodentate | One carboxylate group coordinates to a single metal center. | Linear or simple branched chains. |

| Bidentate (Chelating) | Both carboxylate groups coordinate to the same metal center. | Formation of a stable chelate ring. |

| Bridging | The two carboxylate groups coordinate to different metal centers. | Formation of 1D, 2D, or 3D coordination polymers. |

| Mixed-Ligand | Coordination involves both a carboxylate group and the nitro group. | Increased structural complexity and potential for unique electronic properties. |

This table is a hypothetical representation of potential coordination modes based on the general behavior of dicarboxylic acids and nitro-containing ligands. Specific experimental data for this compound is not currently available.

Intermediate in the Synthesis of Compounds for Specific Biological Investigations (e.g., NHE-Mediated Antiport Inhibition)

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, making the parent molecule a potentially valuable intermediate in organic synthesis. The reduction of nitro compounds can yield amines, hydroxylamines, or oximes, depending on the reaction conditions. wikipedia.orgresearchgate.netgoogle.com These transformations open pathways to a wide array of more complex molecules with potential biological activity.

While there is no direct evidence linking this compound to the synthesis of Na+/H+ exchanger (NHE) inhibitors, nitro-containing compounds have been investigated for a range of biological activities. nih.gov For example, the nitro group can act as a pharmacophore or be a precursor to an amino group, which is a common feature in many biologically active compounds. The general synthetic utility of nitroalkanes is well-established for creating complex molecular architectures. sci-hub.se

The synthesis of novel heterocyclic compounds, which are scaffolds for many pharmaceuticals, often involves intermediates derived from nitroalkanes. sci-hub.se Therefore, this compound could serve as a building block for creating new chemical entities for biological screening, including for targets such as NHE.

Contributions to Polymer and Macromolecular Chemistry

The bifunctional nature of this compound, with its two carboxylic acid groups, makes it a suitable monomer for step-growth polymerization.

Integration into Dendritic Macromolecule Architectures

Dendritic polymers, including dendrimers and hyperbranched polymers, are characterized by their highly branched, three-dimensional structures. thno.org The synthesis of these macromolecules often involves the use of multifunctional monomers. Dicarboxylic acids are common building blocks in the construction of dendritic architectures, often in conjunction with polyols or other polyfunctional monomers. researchgate.netnih.govrsc.orgnih.gov

While direct use of this compound in dendritic synthesis has not been reported, its structure is amenable to such applications. The two carboxylic acid groups can react with a multifunctional core or branching unit to build up dendritic generations. The nitro group, located at a branch point, would introduce a unique functionality into the interior of the dendrimer. This could influence the polymer's solubility, polarity, and its potential to encapsulate guest molecules. Furthermore, the nitro group could be chemically modified in subsequent steps to introduce other functionalities within the dendritic structure.

Table 2: Potential Role of this compound in Dendrimer Synthesis

| Dendrimer Component | Function of this compound | Resulting Feature |

|---|---|---|

| Branching Unit (A2B type) | The two carboxyl groups (A2) react with a core molecule containing more than two reactive sites (B). | Introduction of a nitro group at each branch point. |

| Surface Functionalization | Potentially used to cap the terminal groups of a dendrimer, although less common for dicarboxylic acids. | Carboxylic acid or modified nitro group functionalities on the dendrimer surface. |

This table presents hypothetical roles for this compound in dendritic polymer synthesis based on established principles of dendrimer chemistry. researchgate.netinstras.com Specific examples using this compound are not available.

Synthesis of Highly Branched Polymeric Structures for Research Purposes

Highly branched polymers, a class that includes hyperbranched polymers, are synthesized in a one-pot reaction from A2 and Bx (x ≥ 3) or ABx type monomers. The reaction of a dicarboxylic acid (an A2 monomer) with a triol or other polyol (a Bx monomer) is a common method for producing hyperbranched polyesters. researchgate.netnih.govlibretexts.orgyoutube.comyoutube.com

This compound could serve as the A2 monomer in such a polymerization. Its reaction with a suitable polyol would lead to a hyperbranched polyester (B1180765) with a nitro group located at each branching point derived from the dicarboxylic acid. The presence of these nitro groups could significantly impact the thermal and mechanical properties of the resulting polymer, as well as its solubility and potential for post-polymerization modification. The versatility of nitroalkane chemistry suggests that these groups could be converted to other functionalities to tailor the polymer's properties for specific research applications. mdpi.com

Future Directions and Emerging Research Avenues for 4 Methyl 4 Nitroheptanedioic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-Methyl-4-nitroheptanedioic acid and its derivatives will likely prioritize environmentally benign and efficient methodologies. Current industrial production of dicarboxylic acids often relies on energy-intensive processes that can generate significant byproducts. researchgate.net Future research could focus on several key areas of sustainable synthesis:

Biocatalytic Routes: The use of genetically engineered microorganisms is a promising avenue for the sustainable production of dicarboxylic acids. researchgate.net Researchers could explore the development of enzymatic pathways capable of converting renewable feedstocks into this compound. This approach could offer high selectivity and reduce the reliance on harsh chemical reagents. Biotechnological methods are increasingly being developed for the synthesis of long-chain dicarboxylic acids, providing a template for future work on more complex structures. researchgate.netnih.gov

Electrochemical Synthesis: Electrochemical methods present a green alternative for the production of carboxylic acids. uni-mainz.de An electrochemical approach for this compound could involve the oxidative cleavage of a suitable unsaturated precursor, using electricity as the primary reagent and minimizing waste. uni-mainz.de

Catalytic Systems: The development of novel catalysts, such as Grubbs-type catalysts for metathesis reactions of unsaturated fatty acids, could provide efficient routes to dicarboxylic acids. researchgate.net Research into catalysts that can tolerate the nitro group functionality will be crucial for applying this methodology to precursors of this compound.

Development of New Functionalized Derivatives for Advanced Materials Research

The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and advanced materials. The two carboxylic acid groups can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, to serve as monomers for polymerization.

Polymers with Tailored Properties: Dicarboxylic acids are fundamental monomers for the synthesis of polyamides, polyesters, and polyurethanes. researchgate.net The presence of the methyl and nitro groups on the backbone of a polymer derived from this compound could impart unique properties, such as altered thermal stability, solubility, and mechanical strength.

Functional Materials: The nitro group is a versatile functional handle that can be reduced to an amine, which can then be further functionalized. This opens the door to a wide range of derivatives with potential applications in areas such as:

Drug Delivery: The creation of biodegradable polymers for controlled release applications.

High-Performance Plastics: The development of engineering plastics with enhanced properties.

Functional Coatings: The synthesis of polymers with specific surface properties.

The nitro group itself has been shown to have a wide spectrum of biological activities in various compounds, which could be an interesting property to explore in materials derived from this compound. nih.gov

Application in Supramolecular Chemistry and Self-Assembly Studies

The ability of dicarboxylic acids to form hydrogen bonds makes them excellent candidates for the construction of supramolecular assemblies. researchgate.net Future research in this area could explore how the specific stereochemistry and functional groups of this compound influence its self-assembly behavior.

Hydrogen-Bonded Networks: The two carboxylic acid groups can participate in robust hydrogen-bonding interactions, leading to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The presence of the nitro group may influence the packing of these assemblies through dipole-dipole interactions or by sterically hindering certain hydrogen-bonding motifs. rsc.org

Host-Guest Chemistry: Dicarboxylic acids can act as building blocks for larger, cage-like structures capable of encapsulating guest molecules. acs.org The unique shape of this compound could lead to the formation of novel host-guest complexes with specific recognition properties. Supramolecular protecting groups have been developed to selectively shield dicarboxylic acids, a strategy that could be employed in the controlled synthesis of complex architectures. digitellinc.comnih.govresearchgate.net

Metal-Organic Frameworks (MOFs): The carboxylate groups can coordinate to metal ions to form MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The nitro group could be a site for post-synthetic modification of the MOF, allowing for the tuning of its properties.

Advanced Computational and Theoretical Investigations of Molecular Properties and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

Conformational Analysis: Theoretical calculations can be used to determine the preferred three-dimensional structure of this compound and its derivatives. This information is crucial for understanding its interactions with other molecules and its behavior in self-assembly.

Reactivity Prediction: Computational studies can shed light on the reactivity of the nitro group and the carboxylic acid functionalities. For example, density functional theory (DFT) calculations could be used to model the mechanism of potential reactions and to predict their outcomes. researchgate.net The reactivity of nitroalkanes is a rich area of study, and computational methods can help to elucidate the behavior of electrophilically activated nitroalkanes. frontiersin.orgnih.gov

Materials Property Simulation: Molecular dynamics simulations could be employed to predict the bulk properties of polymers and other materials derived from this compound. This would allow for the in silico design of materials with desired characteristics before embarking on extensive experimental synthesis.

Integration into Multidisciplinary Research Platforms (e.g., Chemoinformatics, Automated Synthesis)

The integration of this compound into modern, data-driven research platforms could significantly accelerate the exploration of its potential.

Chemoinformatics: Chemoinformatics tools can be used to create virtual libraries of derivatives of this compound and to predict their properties using quantitative structure-activity relationship (QSAR) models. This can help to identify promising candidates for synthesis and testing in a more efficient manner than traditional trial-and-error approaches. neovarsity.orgbioinfopublication.org

Automated Synthesis: Automated synthesis platforms can be used to rapidly synthesize and purify libraries of compounds based on the this compound scaffold. synplechem.comresearchgate.netacs.org This high-throughput approach would allow for the rapid screening of compounds for a variety of applications, from materials science to medicinal chemistry. nih.gov

The combination of chemoinformatic design and automated synthesis represents a powerful paradigm for modern chemical research that could be applied to unlock the potential of this compound and its derivatives.

Hypothetical Derivatives and Potential Applications

| Derivative Name | Potential Application |

| Poly(hexamethylene 4-methyl-4-nitroheptanedioate) | Biodegradable polyester (B1180765) |

| N,N'-dihexyl-4-methyl-4-nitroheptanediamide | High-performance polyamide |

| 4-Amino-4-methylheptanedioic acid | Monomer for functional polymers |

| This compound-based MOF | Gas storage and separation |

Q & A

Basic: What are the standard synthetic routes for 4-Methyl-4-nitroheptanedioic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nitration and alkylation steps. For example, nitration of a heptanedioic acid precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group. Yield optimization requires precise control of temperature (0–5°C for nitration) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to nitrating agent). Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to isolate the compound with >95% purity .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

A 2³ factorial design can systematically evaluate variables like temperature, catalyst concentration, and reaction time. For instance:

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm structure via chemical shifts (e.g., nitro group deshielding at δ 4.2–4.5 ppm in ¹H NMR; carboxylic protons at δ 12–13 ppm).

- FT-IR: Identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C=O at ~1700 cm⁻¹).

- HPLC-MS/MS: Quantify purity and detect trace impurities using reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid .

Advanced: How can computational modeling predict the reactivity of the nitro group in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model electronic effects. The nitro group’s electron-withdrawing nature lowers the LUMO energy (~-1.5 eV), favoring nucleophilic attacks at the α-carbon. Solvent effects (e.g., dielectric constant of water vs. DMSO) can be incorporated via PCM models to predict regioselectivity in derivatization reactions .

Basic: What are the key challenges in analyzing by-products during synthesis?

Methodological Answer:

By-products like 4-methyl-4-aminodioic acid (from nitro reduction) or sulfonated isomers require targeted detection:

- LC-UV/Vis: Use wavelength-specific detection (e.g., 254 nm for nitro groups, 280 nm for aromatic by-products).

- Tandem MS/MS: Fragment ions (e.g., m/z 180 for decarboxylated fragments) differentiate isomers.

Validation via spiked recovery experiments (80–120% recovery range) ensures method accuracy .

Advanced: How to resolve contradictions in literature about the compound’s stability under acidic conditions?

Methodological Answer:

Contradictory stability reports may arise from differing impurity profiles or measurement techniques. A systematic approach includes:

- Kinetic Studies: Monitor degradation via HPLC at varying pH (1–6) and temperatures (25–40°C).

- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track decomposition pathways (e.g., nitro-to-amine conversion).

Statistical tools like ANOVA can identify significant factors (e.g., pH > 3 accelerates hydrolysis) .

Basic: What in vitro models are suitable for studying its biochemical interactions?

Methodological Answer:

- Oxidative Stress Assays: Measure ROS generation in HepG2 cells using fluorescent probes (e.g., DCFH-DA).

- Enzyme Inhibition Studies: Test inhibition of cyclooxygenase-2 (COX-2) via ELISA, comparing IC₅₀ values to known inhibitors.

- Metabolic Stability: Use liver microsomes (e.g., human S9 fraction) with NADPH cofactors to assess CYP450-mediated degradation .

Advanced: How to design a study investigating its environmental persistence?

Methodological Answer:

- OECD 301B Test: Assess biodegradability in activated sludge, monitoring CO₂ evolution over 28 days.

- Photolysis Studies: Exclude aqueous solutions to UV light (λ = 254 nm), analyzing degradation products via HRMS.

- QSAR Modeling: Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) using EPI Suite software .

Basic: What are the best practices for storing this compound?

Methodological Answer:

Store in amber glass vials at -20°C under inert gas (argon) to prevent photodegradation and oxidation. Conduct stability tests every 6 months via HPLC to ensure purity retention (>90%). Desiccants (e.g., silica gel) mitigate hygroscopic decomposition .

Advanced: How can kinetic isotope effects (KIEs) elucidate its reaction mechanisms?

Methodological Answer:

Compare reaction rates using deuterated vs. protiated substrates (e.g., C-D vs. C-H bonds adjacent to the nitro group). A primary KIE (k_H/k_D > 2) indicates rate-limiting C-H bond cleavage, supporting a radical-mediated pathway. Secondary KIEs (k_H/k_D ~1.1) suggest transition-state hyperconjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.